
Chlorhydrate d'Endoxifène
Vue d'ensemble
Description
C'est un métabolite actif du tamoxifène et il s'est avéré efficace chez les patients ayant échoué à des thérapies hormonales antérieures . Le chlorhydrate d'endoxifène est en cours de développement pour le traitement du cancer du sein positif aux récepteurs des œstrogènes et pour le traitement de la manie dans le trouble bipolaire .
Applications De Recherche Scientifique
Endoxifen hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Endoxifen hydrochloride, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ER alpha (ERα) . These receptors play a crucial role in the growth and development of certain types of breast cancer.
Mode of Action
Endoxifen hydrochloride interacts with its targets, the estrogen receptors, by binding to them. This binding is more potent than tamoxifen and equipotent to 4-hydroxytamoxifen in its ability to bind to ERα and ERβ . It functions in part by targeting ERα for degradation by the proteasome in breast cancer cells . This interaction results in the blocking of ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation .
Biochemical Pathways
Endoxifen hydrochloride affects several biochemical pathways. It alters the gene expression profiles of MCF7 cells, a type of breast cancer cell, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites . Pathway analysis of differentially regulated genes reveals substantial differences related to endoxifen concentrations, including significant induction of cell cycle arrest and markers of apoptosis following treatment with high concentrations of endoxifen . Additionally, endoxifen may uniquely target signaling kinases such as ATM and PI3K/AKT .
Pharmacokinetics
Endoxifen hydrochloride is an active metabolite of tamoxifen, produced by the CYP2D6 enzyme . It is taken orally and demonstrates substantial oral bioavailability . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce endoxifen and afimoxifene (4-hydroxytamoxifen) . Endoxifen also undergoes demethylation to norendoxifen, a reversible sulfate conjugation reaction via sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, sulfate conjugation via sulfotransferase 2A1 to 4-endoxifen sulfate, or glucuronidation via UGT1A8, UGT1A10, UGT2B7, or UGT2B15 to tamoxifen glucuronides .
Result of Action
The molecular and cellular effects of endoxifen hydrochloride’s action include the degradation of ERα, blocking of ERα transcriptional activity, inhibition of estrogen-induced breast cancer cell proliferation , and significant induction of cell cycle arrest and markers of apoptosis .
Action Environment
The action, efficacy, and stability of endoxifen hydrochloride can be influenced by various environmental factors. For instance, alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Furthermore, genetic variations, such as impaired CYP2D6 metabolism, can significantly reduce endoxifen concentrations in humans and result in a higher risk of breast cancer recurrence .
Analyse Biochimique
Biochemical Properties
Endoxifen Hydrochloride is known to interact with several enzymes and proteins. It is a potent antiestrogen that functions in part by targeting Estrogen Receptor α (ERα) for degradation by the proteasome in breast cancer cells . It also blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation . Endoxifen Hydrochloride is formed in the liver by the CYP2D6-mediated oxidation of N-desmethyltamoxifen .
Cellular Effects
Endoxifen Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by blocking ERα transcriptional activity and inhibiting estrogen-induced breast cancer cell proliferation . It also targets ERα for degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Endoxifen Hydrochloride exerts its effects at the molecular level through several mechanisms. It functions as a potent antiestrogen by targeting ERα for degradation by the proteasome . This involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Endoxifen Hydrochloride’s effects change over time in laboratory settings. High concentrations of Endoxifen Hydrochloride result in greater inhibition of breast cancer cell growth than low concentrations . Therapeutic concentrations were maintained after repeated dosing .
Dosage Effects in Animal Models
The effects of Endoxifen Hydrochloride vary with different dosages in animal models. A single oral dose of 20 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs reached peak concentrations associated with maximal activity in vitro . Concentrations greater than 1 µM were sustained for 24 hours with a single dose of 80 mg/kg Endoxifen Hydrochloride in rats and 15 mg/kg in dogs .
Metabolic Pathways
Endoxifen Hydrochloride is involved in several metabolic pathways. It is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This process involves interactions with the CYP2D6 enzyme .
Subcellular Localization
Given its role as a selective estrogen receptor modulator, it is likely to be found in the nucleus where it interacts with estrogen receptors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate d'endoxifène est synthétisé par biotransformation du tamoxifène. Le tamoxifène, prodrogue, est métabolisé par l'enzyme cytochrome P450 CYP2D6 pour produire l'endoxifène et l'afimoxifène (4-hydroxytamoxifène) . La synthèse implique des réactions d'hydroxylation et de déméthylation, qui sont catalysées par CYP2D6 .
Méthodes de production industrielle
La production industrielle du this compound implique l'utilisation du tamoxifène comme matière première. Le procédé comprend la biotransformation du tamoxifène à l'aide d'enzymes CYP2D6 dans des conditions contrôlées afin d'assurer la production efficace de l'endoxifène . Le produit final est ensuite purifié et converti en sa forme de sel de chlorhydrate pour sa stabilité et sa facilité d'utilisation .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'endoxifène subit diverses réactions chimiques, notamment :
Oxydation : L'hydroxylation du tamoxifène pour produire l'endoxifène.
Réduction : Pas souvent impliquée dans la synthèse ou le métabolisme de l'endoxifène.
Substitution : La déméthylation du tamoxifène pour produire l'endoxifène.
Réactifs et conditions courants
Hydroxylation : Catalysé par les enzymes CYP2D6.
Déméthylation : Également catalysé par les enzymes CYP2D6.
Principaux produits formés
Le principal produit formé à partir des réactions impliquant le tamoxifène est l'endoxifène, qui est ensuite converti en sa forme de sel de chlorhydrate .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme du tamoxifène et de ses dérivés.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs des œstrogènes.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs des œstrogènes et en modulant leur activité. Il agit comme un anti-œstrogène puissant en ciblant le récepteur des œstrogènes α pour la dégradation dans les cellules cancéreuses du sein . Cela conduit à l'inhibition de la prolifération cellulaire induite par les œstrogènes et à l'induction de l'arrêt du cycle cellulaire et de l'apoptose . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des récepteurs des œstrogènes et la voie de la protéine kinase C (PKC) .
Comparaison Avec Des Composés Similaires
Composés similaires
Tamoxifène : Le composé parent à partir duquel l'endoxifène est dérivé.
4-Hydroxytamoxifène : Un autre métabolite actif du tamoxifène.
N-desméthyltamoxifène : Un métabolite primaire du tamoxifène.
Unicité du chlorhydrate d'endoxifène
Le this compound est unique par sa puissance et sa spécificité supérieures par rapport au tamoxifène et à ses autres métabolites . Il s'est avéré plus efficace pour se lier aux récepteurs des œstrogènes et inhiber la prolifération cellulaire induite par les œstrogènes . De plus, le this compound a montré des résultats prometteurs dans les essais cliniques pour le traitement du cancer du sein résistant aux hormones et du trouble bipolaire .
Activité Biologique
Endoxifen hydrochloride is a potent metabolite of tamoxifen, primarily recognized for its role in the treatment of hormone-receptor-positive breast cancer. As a selective estrogen receptor modulator (SERM), it exhibits both estrogenic and antiestrogenic properties, making it a critical compound in oncological pharmacotherapy. This article delves into the biological activity of endoxifen hydrochloride, highlighting its pharmacokinetics, mechanisms of action, and clinical implications through various studies and data tables.
Pharmacokinetics
Endoxifen hydrochloride is characterized by its rapid absorption and systemic availability when administered orally. Key pharmacokinetic parameters include:
- Time to Peak Concentration (Tmax) : 4.5 to 6 hours.
- Half-Life (t½) : 52.1 to 58.1 hours, indicating prolonged action in the body.
- Metabolism : Unlike tamoxifen, endoxifen does not rely on cytochrome P450 enzymes for its metabolism, which mitigates variability in drug response among patients with different CYP2D6 genotypes .
Endoxifen functions primarily through the following mechanisms:
- Estrogen Receptor Binding : It binds to estrogen receptor alpha (ERα) with high affinity at nanomolar concentrations, effectively inhibiting estrogen-induced proliferation in breast cancer cells .
- Inhibition of Protein Kinase C (PKC) : Endoxifen exhibits fourfold higher potency in inhibiting PKC activity compared to tamoxifen, influencing signaling pathways critical for tumor growth and survival .
- Phosphoproteomic Modulation : Recent studies have shown that endoxifen alters the phosphoproteome significantly, affecting numerous phosphosites involved in cell signaling pathways related to cancer progression .
Case Studies
- Phase I Trials : Initial trials demonstrated that endoxifen hydrochloride was well-tolerated in patients with hormone-resistant metastatic breast cancer. These studies reported acceptable toxicity levels and promising anti-estrogenic exposure .
- Therapeutic Drug Monitoring : Research indicates that monitoring endoxifen concentrations may provide a better predictive value for therapeutic outcomes compared to traditional tamoxifen therapy, especially in patients with poor CYP2D6 metabolism .
Data Tables
Table 1: Summary of Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax | 4.5 - 6 hours |
Half-Life (t½) | 52.1 - 58.1 hours |
Metabolism | Non-CYP2D6 dependent |
Table 2: Clinical Outcomes from Phase I Trials
Propriétés
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
Record name | Endoxifen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENDOXIFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Endoxifen Hydrochloride exert its anti-cancer effects?
A: Endoxifen Hydrochloride, the active metabolite of Tamoxifen, functions as a potent anti-estrogen. It achieves this by competitively binding to estrogen receptors (ER) in the body, primarily those found in breast tissue. [, , ] By blocking estrogen from binding, Endoxifen Hydrochloride disrupts the signaling pathways that promote the growth of hormone-sensitive breast cancer cells. [, ] This makes it a valuable therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer.
Q2: Could you elaborate on the research conducted on Endoxifen Hydrochloride's efficacy in treating breast cancer, particularly in the context of resistance?
A: Preclinical studies have shown Endoxifen Hydrochloride to be a promising agent against ER+ breast cancer, even in models demonstrating resistance to aromatase inhibitors (AIs), a standard treatment for this cancer type. [, ] Notably, Endoxifen Hydrochloride displayed superior anti-tumor activity compared to Tamoxifen in letrozole-resistant cells. [] Furthermore, it effectively inhibited tumor growth in models resistant to Tamoxifen, suggesting its potential in overcoming treatment resistance. [] These findings are particularly significant as they highlight its potential in addressing a critical challenge in breast cancer treatment.
Q3: What are the current clinical trial findings related to Endoxifen Hydrochloride in breast cancer treatment?
A: Phase I clinical trials have been conducted to assess the safety, pharmacokinetics, and preliminary efficacy of Endoxifen Hydrochloride in women with aromatase inhibitor-refractory metastatic breast cancer. [] Results from these trials indicated acceptable toxicity profiles and promising antitumor activity at various dose levels. [] Furthermore, a randomized Phase II trial compared Endoxifen Hydrochloride to Tamoxifen in postmenopausal women with metastatic ER+ breast cancer. [] While the trial did not demonstrate overall superiority of Endoxifen Hydrochloride over Tamoxifen, a significant observation was made in patients without prior CDK 4/6 inhibitor use – those treated with Endoxifen Hydrochloride showed a significantly longer progression-free survival. [] This finding warrants further investigation to understand the potential benefits of Endoxifen Hydrochloride in specific patient subpopulations.
Q4: How is Endoxifen Hydrochloride metabolized and eliminated from the body?
A: A population pharmacokinetic model was developed to understand Endoxifen Hydrochloride’s behavior in the body. [] This model revealed that weight and race significantly influence Endoxifen Hydrochloride clearance, while aspartate aminotransferase levels impact its absorption rate. [] This information is crucial for optimizing dosing regimens and achieving therapeutic drug levels while minimizing potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.